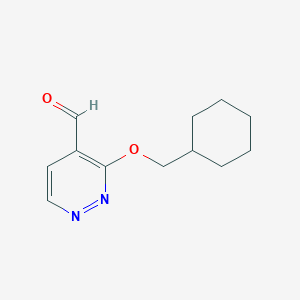
3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of pyridazine, a class of compounds that contain two adjacent nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The molecular structure of “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” has been computed using ab initio Hatree–Fock and DFT-B3 LYP methods . These methods are used to determine the optimized molecular structures and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” include a molecular weight of 220.27 . It is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial and Anticancer Applications
3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde has been identified as a key intermediate in the synthesis of pyridazine derivatives, which are known for their potential applications in medicinal chemistry . These derivatives have been explored for their antimicrobial properties, offering a new avenue for the development of antibiotics. Additionally, some pyridazine compounds exhibit anticancer activity, making them valuable for cancer research and drug development.
Optoelectronics: Fluorescent Materials and Sensors
In the field of optoelectronics, pyridazine derivatives, including those derived from 3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde, are used to create fluorescent materials and sensors . These materials have applications in the development of new types of displays, lighting, and sensing devices that require specific light-emitting properties.
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity enables the formation of complex structures that are essential in the synthesis of various organic molecules .
Safety and Hazards
The safety information for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Orientations Futures
The future directions for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” and related compounds could involve further exploration of their pharmacological activities. Pyridazine based systems have been shown to have numerous practical applications . Therefore, there is potential for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” to be used in the development of new drugs and agrochemicals .
Propriétés
IUPAC Name |
3-(cyclohexylmethoxy)pyridazine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-8-11-6-7-13-14-12(11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHETYZBRRWAKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

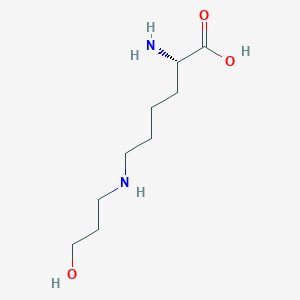
![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

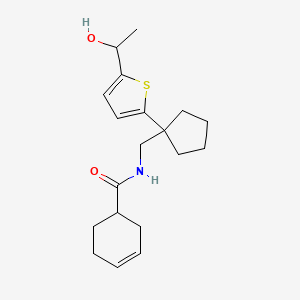
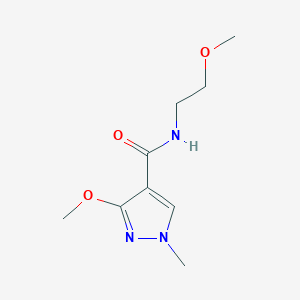
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
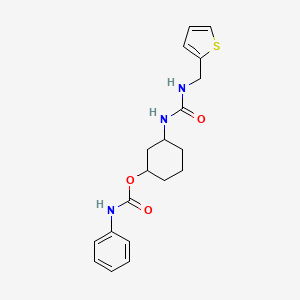
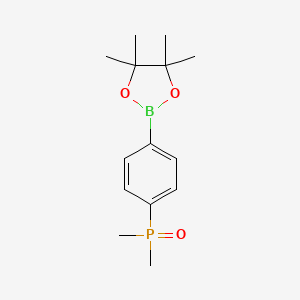
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)
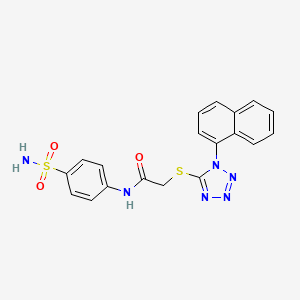

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)